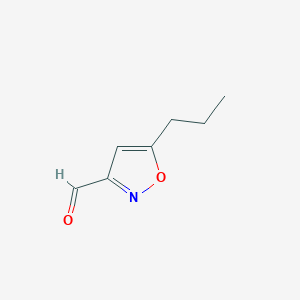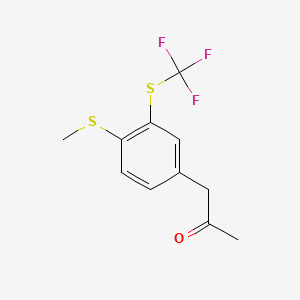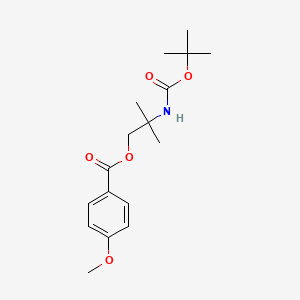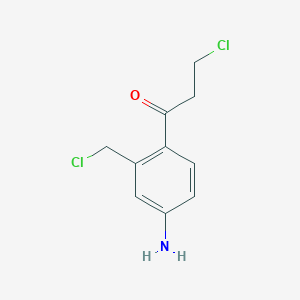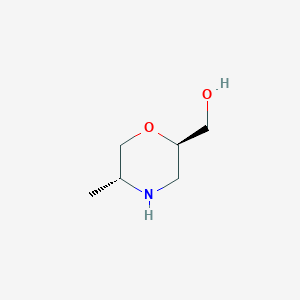
((2R,5R)-5-Methylmorpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,5R)-5-Methylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C6H13NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a hydroxyl group attached to the second carbon of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5R)-5-Methylmorpholin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ((2R,5R)-5-Methylmorpholin-2-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
((2R,5R)-5-Methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ((2R,5R)-5-Methylmorpholin-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural similarity to natural substrates allows it to act as a mimic in biochemical assays.
Medicine
This compound has potential applications in the development of pharmaceuticals. It can be used as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its functional groups allow for easy modification and incorporation into larger molecular structures.
Mecanismo De Acción
The mechanism of action of ((2R,5R)-5-Methylmorpholin-2-yl)methanol depends on its specific application. In biochemical assays, it may act as a competitive inhibitor or substrate mimic, binding to the active site of enzymes and interfering with their activity. The hydroxyl group and the morpholine ring are key functional groups that interact with the target molecules, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ((2R,5R)-5-Methylmorpholin-2-yl)ketone
- ((2R,5R)-5-Methylmorpholin-2-yl)amine
- ((2R,5R)-5-Methylmorpholin-2-yl)chloride
Uniqueness
((2R,5R)-5-Methylmorpholin-2-yl)methanol is unique due to its chiral nature and the presence of both a hydroxyl group and a morpholine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Compared to its analogs, the hydroxyl group provides additional sites for chemical modification, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
[(2R,5R)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
LXFMWDJIAVDCQU-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1CO[C@H](CN1)CO |
SMILES canónico |
CC1COC(CN1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


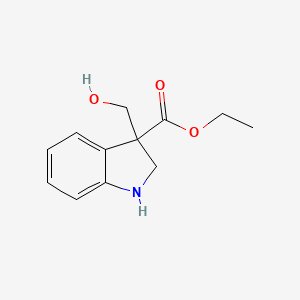

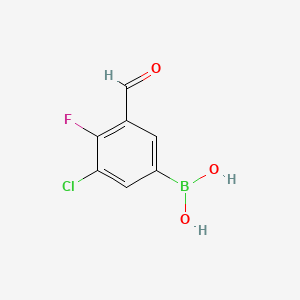

![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)

